isobutyl (3,4-dimethoxyphenyl)carbamate

Description

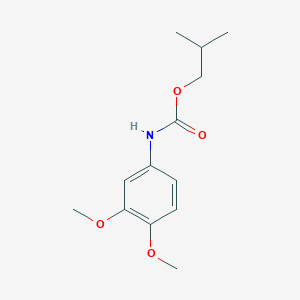

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl N-(3,4-dimethoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-9(2)8-18-13(15)14-10-5-6-11(16-3)12(7-10)17-4/h5-7,9H,8H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLQDFOODNFMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for isobutyl (3,4-dimethoxyphenyl)carbamate are predicted based on the analysis of structurally similar compounds.

One-Dimensional NMR Techniques (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the 3,4-dimethoxyphenyl ring, the protons of the two methoxy (B1213986) groups, the NH proton of the carbamate (B1207046), and the protons of the isobutyl group.

Aromatic Protons: The three protons on the aromatic ring are expected to appear in the range of δ 6.5-7.5 ppm. Due to their different electronic environments, they would likely present as a set of multiplets or distinct doublet and doublet of doublets.

Methoxy Protons: Two sharp singlets, each integrating to three protons, are expected for the two methoxy groups (at positions 3 and 4 of the phenyl ring), likely appearing around δ 3.8-3.9 ppm.

NH Proton: A broad singlet corresponding to the N-H proton of the carbamate group is anticipated, typically in the region of δ 7.0-8.0 ppm, with its chemical shift being solvent-dependent.

Isobutyl Protons: The isobutyl group would give rise to a doublet for the six equivalent methyl protons (CH₃) around δ 0.9-1.0 ppm, a multiplet for the methine proton (CH) around δ 1.8-2.0 ppm, and a doublet for the methylene (B1212753) protons (OCH₂) around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-160 ppm.

Aromatic Carbons: The six carbons of the phenyl ring would appear in the aromatic region (δ 110-160 ppm). The carbons bearing the methoxy groups (C3 and C4) and the carbamate group (C1) would be shifted downfield compared to the other aromatic carbons.

Methoxy Carbons: The two methoxy carbons are expected to resonate around δ 55-56 ppm.

Isobutyl Carbons: The isobutyl group would show signals for the methylene carbon (OCH₂) around δ 70-72 ppm, the methine carbon (CH) around δ 28-30 ppm, and the methyl carbons (CH₃) around δ 18-20 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2' | 6.8 - 7.0 (d) | 110 - 112 |

| H-5' | 6.7 - 6.9 (d) | 111 - 113 |

| H-6' | 6.6 - 6.8 (dd) | 118 - 120 |

| 3'-OCH₃ | 3.8 - 3.9 (s) | 55.5 - 56.5 |

| 4'-OCH₃ | 3.8 - 3.9 (s) | 55.5 - 56.5 |

| NH | 7.0 - 8.0 (br s) | - |

| O-CH₂ | 3.8 - 4.0 (d) | 70 - 72 |

| CH | 1.8 - 2.0 (m) | 28 - 30 |

| CH(CH₃)₂ | 0.9 - 1.0 (d) | 18 - 20 |

| C=O | - | 152 - 155 |

| C-1' | - | 130 - 132 |

| C-3' | - | 148 - 150 |

| C-4' | - | 145 - 147 |

Note: The predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and other experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet, s = singlet, br s = broad singlet.

Two-Dimensional NMR Correlational Spectroscopy (COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the adjacent aromatic protons, and within the isobutyl spin system (between the O-CH₂ protons and the CH proton, and between the CH proton and the CH₃ protons).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the carbons attached to protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space. It could be used to confirm the spatial proximity of the isobutyl group protons to the aromatic ring or the NH proton.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O functional groups.

N-H Stretching: A peak in the region of 3300-3400 cm⁻¹ is expected for the N-H stretching vibration of the carbamate group.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isobutyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band characteristic of the carbamate carbonyl group is expected in the range of 1680-1720 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the carbamate and the methoxy groups would likely appear in the fingerprint region, between 1000 and 1300 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| C=O Stretch (Carbamate) | 1680 - 1720 | Strong |

| C-N Stretch | 1200 - 1250 | Medium |

| Aromatic C-O Stretch | 1200 - 1280 | Strong |

| Aliphatic C-O Stretch | 1000 - 1100 | Strong |

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C-C skeletal vibrations of the isobutyl group. A characteristic band for the symmetric stretching of the aromatic ring is expected around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula: C₁₃H₁₉NO₄), the expected molecular weight is approximately 253.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 253. The fragmentation pattern would likely involve the cleavage of the carbamate bond and the isobutyl group. Key expected fragments would include:

A fragment corresponding to the 3,4-dimethoxyaniline (B48930) cation (m/z 153).

A fragment corresponding to the isobutyl cation (m/z 57).

Loss of the isobutoxycarbonyl group to give the 3,4-dimethoxyphenylaminyl radical cation (m/z 152).

Loss of CO₂ from the molecular ion.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 253 | [M]⁺ (Molecular Ion) |

| 196 | [M - C₄H₉]⁺ |

| 153 | [H₂N-C₆H₃(OCH₃)₂]⁺ |

| 152 | [HN-C₆H₃(OCH₃)₂]⁺ |

| 57 | [C₄H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C13H19NO4), HRMS would provide a highly precise mass measurement of the molecular ion. This experimental value would then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent elements (carbon, hydrogen, nitrogen, and oxygen). A close correlation between the measured and calculated mass would confirm the compound's elemental formula, lending strong support to its proposed identity.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₂₀NO₄⁺ | 254.1387 |

| [M+Na]⁺ | C₁₃H₁₉NNaO₄⁺ | 276.1206 |

| [M+K]⁺ | C₁₃H₁₉KNO₄⁺ | 292.0946 |

| Note: This table represents theoretical values, as no experimental data has been reported. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) would be employed to probe the structural integrity and connectivity of this compound. In an MS/MS experiment, the molecular ion (or a protonated/adducted version) is isolated and then subjected to collision-induced dissociation. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of neutral fragments and the formation of stable product ions. This data is invaluable for confirming the presence of the isobutyl group, the dimethoxyphenyl moiety, and the carbamate linkage. Analysis of these fragmentation pathways would allow for the unambiguous structural confirmation of the compound.

X-ray Crystallography and Solid-State Structural Analysis

To understand the three-dimensional arrangement of this compound in the solid state, X-ray crystallography techniques are indispensable.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Should this compound be successfully crystallized into a single crystal of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise spatial coordinates of each atom in the molecule, yielding accurate bond lengths, bond angles, and torsion angles. nih.gov The resulting three-dimensional model would offer an unambiguous depiction of the molecule's conformation and the packing of molecules within the crystal lattice. nih.gov Furthermore, this method is the gold standard for determining the absolute configuration of chiral molecules, although this compound itself is achiral. mdpi.com

Table 2: Hypothetical Crystallographic Data Collection and Refinement Parameters

| Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| R-factor | Data not available |

| Note: This table is a template for data that would be obtained from a single-crystal X-ray diffraction experiment. No such data has been reported for this compound. |

Reaction Mechanisms and Reactivity Studies of the Carbamate Moiety

Hydrolytic Stability and Degradation Pathways

The hydrolysis of carbamates is a critical aspect of their environmental fate and metabolic stability. This process can be catalyzed by acid or base and generally results in the cleavage of the carbamate (B1207046) bond to produce an alcohol, an amine, and carbon dioxide.

The stability of carbamates towards hydrolysis is generally greater than that of corresponding esters, because the carbonyl group in carbamates is less electrophilic. researchgate.net The rate of hydrolysis is significantly influenced by the pH of the medium and the nature of the substituents on the oxygen and nitrogen atoms. researchgate.netnih.gov

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is often the dominant degradation pathway for carbamates in the environment. nih.gov For N-monosubstituted carbamates like isobutyl (3,4-dimethoxyphenyl)carbamate, the mechanism can proceed through a rapid elimination-addition pathway (E1cB mechanism). This involves the abstraction of the proton from the nitrogen atom by a base, forming an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine (3,4-dimethoxyaniline) and carbamic acid. The latter is unstable and decomposes to carbon dioxide and the isobutyl alcohol. nih.govnih.gov

General Mechanism of Base-Catalyzed Hydrolysis (E1cB):

Deprotonation of the carbamate nitrogen by a hydroxide (B78521) ion.

Elimination of the alkoxy group (isobutoxide) to form a 3,4-dimethoxyphenyl isocyanate intermediate.

Rapid hydrolysis of the isocyanate to form 3,4-dimethoxyaniline (B48930) and carbon dioxide.

Protonation of the isobutoxide to form isobutyl alcohol.

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis of carbamates is generally less significant than base-catalyzed hydrolysis. nih.gov The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

A review of the metabolic hydrolysis of various carbamates showed that aryl-O-CO-NHAlkyl type carbamates are generally more labile than other classes, indicating that this compound would be expected to undergo hydrolytic degradation. nih.gov

| Condition | Expected Primary Products | Mechanism Notes |

| Alkaline (Base-Catalyzed) | 3,4-Dimethoxyaniline, Isobutyl alcohol, Carbon dioxide | Proceeds via an E1cB mechanism with an isocyanate intermediate. nih.govnih.gov |

| Acid-Catalyzed | 3,4-Dimethoxyaniline, Isobutyl alcohol, Carbon dioxide | Involves protonation of the carbonyl oxygen, generally slower than base-catalyzed pathway. nih.gov |

| Enzymatic (in biological systems) | 3,4-Dimethoxyaniline, Isobutyl alcohol, Carbon dioxide | Mediated by esterases or cytochrome P450 enzymes. nih.gov |

Nucleophilic and Electrophilic Reactivity of the Carbamate Linkage

The carbamate linkage possesses both nucleophilic and electrophilic centers.

Nucleophilic Reactivity: The nitrogen atom of the carbamate, while less nucleophilic than that of a free amine due to the electron-withdrawing effect of the adjacent carbonyl group, can still participate in reactions. However, in the context of this compound, the nitrogen is secondary and bears a hydrogen atom, making it a potential site for deprotonation under basic conditions, which initiates the E1cB hydrolysis pathway. nih.gov Enamides and enecarbamates, which are related structures, have been shown to act as nucleophiles in the presence of Lewis acid catalysts. rsc.org

Electrophilic Reactivity: The carbonyl carbon of the carbamate is an electrophilic center, susceptible to attack by nucleophiles. This is the key step in base-catalyzed hydrolysis via the BAC2 mechanism (bimolecular acyl-carbon cleavage), which is more common for N,N-disubstituted carbamates. researchgate.net For N-monosubstituted carbamates like the title compound, nucleophilic attack at the carbonyl carbon can still occur, but the E1cB mechanism is often faster. researchgate.net Transesterification reactions, where an alcohol acts as a nucleophile to displace the existing alcohol from the carbamate, are also known and are typically catalyzed by alkoxides. nih.gov Electron-withdrawing substituents on the aryl group can enhance the electrophilicity of the carbonyl carbon and facilitate such nucleophilic attacks. nih.gov

Thermal Decomposition Characteristics and Mechanism Investigation

The thermal decomposition (thermolysis) of carbamates is a phosgene-free method for producing isocyanates, which are valuable industrial intermediates. mdpi.com The decomposition process can occur in either the gas or liquid phase and is highly dependent on the structure of the carbamate. mdpi.com

Generally, the thermolysis of a carbamate can proceed through two main pathways:

Reversion to isocyanate and alcohol: This is the desired pathway for isocyanate synthesis. For this compound, this would yield 3,4-dimethoxyphenyl isocyanate and isobutyl alcohol. researchgate.netmdpi.commdpi.com This reaction is typically endothermic and requires high temperatures, often in the range of 150-400 °C. mdpi.commdpi.com

Elimination to form an amine, an alkene, and carbon dioxide: This pathway involves the formation of the corresponding amine (3,4-dimethoxyaniline), an alkene (isobutylene), and carbon dioxide. This pathway is analogous to the pyrolysis of esters and xanthates. researchgate.net

The specific pathway and the temperature required for decomposition are influenced by the substituents. Carbamates derived from tertiary alcohols decompose more readily than those from secondary or primary alcohols. researchgate.net The thermal decomposition of ethyl N-methyl-N-phenylcarbamate, for instance, exclusively yields N-methylaniline, ethylene, and carbon dioxide, indicating the second pathway is favored in that case. researchgate.net In contrast, methyl N-methylcarbamate decomposes to methyl isocyanate and methanol. mdpi.com For this compound, a competition between these two pathways would be expected.

| Decomposition Pathway | Products | Conditions |

| Reversion | 3,4-Dimethoxyphenyl isocyanate, Isobutyl alcohol | High temperatures (150-400 °C), can be gas or liquid phase. mdpi.com |

| Elimination | 3,4-Dimethoxyaniline, Isobutylene, Carbon dioxide | High temperatures, proceeds via a cyclic transition state. researchgate.net |

Photochemical Transformations of Carbamate Derivatives

The photochemistry of carbamates is of interest, particularly for understanding the environmental degradation of carbamate-based pesticides. acs.org Irradiation of carbamates with UV light can lead to the cleavage of the carbamate bond.

The primary photochemical process for many aryl carbamates involves the cleavage of the ester C-O bond, a reaction known as the photo-Fries rearrangement, or cleavage of the N-C bond. For carbamate pesticides like carbofuran, photodecomposition in aqueous solution proceeds via first-order kinetics. The initial step is often the cleavage of the carbamate group to form a phenol (B47542) and carbamic acid, which subsequently decomposes to an amine and carbon dioxide.

For this compound, photochemical transformation would likely be initiated by the absorption of UV light by the 3,4-dimethoxyphenyl chromophore. This could lead to several degradation pathways:

Homolytic cleavage of the aryl oxygen-carbonyl carbon bond to form a 3,4-dimethoxyphenoxy radical and a carbamoyl (B1232498) radical.

Heterolytic cleavage similar to that seen in hydrolysis, potentially forming 3,4-dimethoxyphenol (B20763) and an isocyanate derivative, which would then react further.

Photo-Fries rearrangement , where the carbamoyl group migrates to the ortho or para positions of the phenyl ring.

The quantum yield for the release of amines from a carbamate linkage upon photolysis is often low. The specific products and efficiencies would depend on the solvent and the presence of other reactive species like oxygen.

Computational and Theoretical Studies of Isobutyl 3,4 Dimethoxyphenyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of isobutyl (3,4-dimethoxyphenyl)carbamate.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can be used to optimize the molecular geometry and determine key electronic parameters. nih.govscirp.org

The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl ring and the carbamate (B1207046) group can be assessed. The electronic properties derived from DFT calculations include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO energy gap. aun.edu.eg The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is valuable for predicting sites of intermolecular interactions. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbamate) | ~1.22 Å |

| C-N (carbamate) | ~1.36 Å | |

| N-H (carbamate) | ~1.01 Å | |

| C-O (ester) | ~1.35 Å | |

| C-O (methoxy) | ~1.37 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | O=C-N | ~126° |

| C-N-H | ~120° | |

| C-O-C (ester) | ~116° |

Note: These are representative values based on general findings for carbamate and dimethoxybenzene derivatives and would require specific calculations for precise determination.

The flexibility of the isobutyl group and the rotational freedom around the C-N and C-O single bonds of the carbamate linkage mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the corresponding potential energy, resulting in a potential energy surface (PES).

For carbamates, the cis and trans configurations of the amide-like bond are of particular interest. nih.gov While peptides typically favor the trans configuration, carbamates can have a smaller energy difference between the two, and in some cases, the cis conformer can be significantly populated. nih.gov The relative energies of these conformers are influenced by steric hindrance and intramolecular hydrogen bonding. In the case of this compound, the interaction between the isobutyl group and the dimethoxyphenyl ring will play a significant role in determining the preferred conformation. Computational studies can quantify the energy differences between various conformers and the transition states connecting them, providing a detailed picture of the molecule's conformational landscape. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. researchgate.net

For this compound, MD simulations can be performed in various environments, such as in a vacuum to study intrinsic dynamics or in a solvent to investigate solvation effects. researchgate.net These simulations can reveal how the molecule flexes and vibrates at different temperatures, and how its conformation changes over time. nih.govuregina.ca By analyzing the MD trajectory, one can calculate properties like radial distribution functions to understand the solvation structure, and time correlation functions to study dynamic processes. MD simulations are particularly useful for exploring larger-scale conformational changes that may occur over longer timescales than are accessible with quantum mechanical methods alone. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. mdpi.comdntb.gov.ua QSPR models are developed by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property for a series of related compounds.

For analogues of this compound, QSPR models could be developed to predict various physicochemical properties such as boiling point, solubility, or partitioning coefficients. nih.govnih.gov The process involves:

Assembling a dataset of carbamate analogues with known property values.

Calculating a wide range of molecular descriptors for each analogue. These can include constitutional, topological, geometric, and electronic descriptors.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property of interest.

Validating the model to ensure its predictive power.

Such models can then be used to estimate the properties of new or untested carbamate derivatives, including this compound, thereby guiding the design of new compounds with desired characteristics.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov

Vibrational Spectra: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies and their corresponding intensities. scirp.org These calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the computational method. The predicted spectrum can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the carbamate, the N-H bend, and the aromatic C-H vibrations. nih.gov

NMR Spectra: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predicted NMR spectra can help in the assignment of complex experimental spectra and in confirming the connectivity and stereochemistry of the molecule. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300 - 3400 |

| C-H (aliphatic) | Stretching | ~2870 - 2960 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C=O (carbamate) | Stretching | ~1700 - 1730 |

| C-N (carbamate) | Stretching | ~1230 - 1250 |

| C-O (ester) | Stretching | ~1190 - 1210 |

| C-O-C (ether) | Asymmetric Stretch | ~1260 - 1280 |

Note: These are typical ranges and the exact values would depend on the specific computational method and basis set used.

Derivatization and Structural Modification of the Carbamate Scaffold

Synthesis of Analogues with Modifications to the Isobutyl Moiety

The isobutyl group of the carbamate (B1207046) can be systematically varied by employing different alcohols in the synthetic process. The synthesis of O-alkyl carbamates is a flexible process that can accommodate a wide range of primary, secondary, and functionalized alcohols, thereby allowing for the exploration of steric and electronic effects of this moiety.

One common synthetic route involves the reaction of 3,4-dimethoxyphenyl isocyanate with the desired alcohol. Alternatively, transesterification or transcarbamoylation reactions can be employed, where an existing carbamate is reacted with a different alcohol, often in the presence of a catalyst. organic-chemistry.orgresearchgate.net For instance, reacting 3,4-dimethoxyaniline (B48930) with a chloroformate derived from a different alcohol is another viable pathway. These methods allow for the synthesis of a library of analogues where the isobutyl group is replaced by other alkyl, cycloalkyl, or arylalkyl groups. A study on the synthesis of N-cycloalkyl-O-isobutyl thiocarbamates demonstrated that various cyclic amines could be used, and similarly, different alcohols can be employed to alter the O-alkyl portion. mdpi.com

Table 1: Examples of Analogues with Modified Alcohol Moieties

| Analogue Name | Original Moiety | Modified Moiety | Corresponding Alcohol |

| Ethyl (3,4-dimethoxyphenyl)carbamate | Isobutyl | Ethyl | Ethanol |

| Propyl (3,4-dimethoxyphenyl)carbamate | Isobutyl | n-Propyl | Propan-1-ol |

| Cyclohexyl (3,4-dimethoxyphenyl)carbamate | Isobutyl | Cyclohexyl | Cyclohexanol |

| Benzyl (3,4-dimethoxyphenyl)carbamate | Isobutyl | Benzyl | Benzyl Alcohol |

Synthesis of Analogues with Modifications to the Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl ring is a critical pharmacophore in many biologically active compounds, but it can be replaced with various bioisosteres to enhance potency, alter selectivity, or improve pharmacokinetic profiles. nih.gov Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is substituted with another that retains similar biological activity. openaccessjournals.comipinnovative.com

Analogues of isobutyl (3,4-dimethoxyphenyl)carbamate can be synthesized by starting with different aromatic or heteroaromatic amines instead of 3,4-dimethoxyaniline. The reaction of these amines with isobutyl chloroformate would yield the desired carbamate analogues. This approach allows for the introduction of a wide array of functionalities. For example, structure-activity relationship studies on O-biphenyl-3-yl carbamates, which are structurally related, have shown that modifications on the aryl rings are essential for modulating biological activity and central nervous system penetration. nih.gov Heterocycles such as pyridine, thiophene, or pyrazole (B372694) are common non-classical bioisosteres for phenyl rings. ipinnovative.com

Table 2: Potential Bioisosteric Replacements for the Dimethoxyphenyl Moiety

| Bioisosteric Moiety | Corresponding Starting Amine | Potential Property Modulation |

| 4-Methoxyphenyl | 4-Methoxyaniline | Altered H-bonding, polarity |

| Benzo[d] ukzn.ac.zarsc.orgdioxol-5-yl | Benzo[d] ukzn.ac.zarsc.orgdioxol-5-amine | Modified steric and electronic profile |

| Pyridin-3-yl | Pyridin-3-amine | Increased polarity, potential for new H-bonds |

| Thiophen-2-yl | Thiophen-2-amine | Altered electronic distribution and metabolism |

The synthesis of these analogues is crucial for mapping the SAR of the aromatic portion of the molecule.

Introduction of Heteroatoms into the Carbamate Backbone

The carbamate functional group (-O-CO-N-) can be modified by replacing one or both oxygen atoms with other heteroatoms, most commonly sulfur. researchgate.net This leads to the formation of thiocarbamates and dithiocarbamates, which can have significantly different chemical and biological properties compared to their carbamate counterparts.

Thiocarbamates: There are two types of thiocarbamate analogues:

O-thiocarbamates: The carbonyl oxygen is replaced by sulfur (-O-CS-N-). These can be synthesized from an alcohol, an amine, and thiophosgene (B130339) (CSCl₂).

S-thiocarbamates: The ether oxygen is replaced by sulfur (-S-CO-N-). A facile synthesis of S-aryl dithiocarbamates has been developed using amines, carbon disulfide, and boronic acids under copper catalysis, highlighting methods that could be adapted for thiocarbamate synthesis. researchgate.net

Dithiocarbamates: In dithiocarbamates (-S-CS-N-), both oxygen atoms of the carbamate are replaced by sulfur. A highly efficient and mild one-pot synthesis of dithiocarbamates involves the reaction of an amine, carbon disulfide (CS₂), and an alkyl halide. organic-chemistry.orgorganic-chemistry.org For the synthesis of the dithiocarbamate (B8719985) analogue of this compound, 3,4-dimethoxyaniline would be reacted with CS₂ in the presence of a base, followed by S-alkylation with an isobutyl halide. nih.gov

Table 3: Heteroatom-Modified Analogues of the Carbamate Backbone

| Compound Type | General Structure | Specific Analogue Name |

| Carbamate (Parent) | R¹-O-CO-NH-R² | This compound |

| O-Thiocarbamate | R¹-O-CS-NH-R² | O-Isobutyl (3,4-dimethoxyphenyl)carbamothioate |

| S-Thiocarbamate | R¹-S-CO-NH-R² | S-Isobutyl (3,4-dimethoxyphenyl)carbamothioate |

| Dithiocarbamate | R¹-S-CS-NH-R² | Isobutyl (3,4-dimethoxyphenyl)carbamodithioate |

| (Where R¹ = Isobutyl and R² = 3,4-Dimethoxyphenyl) |

The introduction of sulfur can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Exploration of Stereoisomeric Forms and Their Synthesis

While this compound itself is an achiral molecule, chirality can be readily introduced into its analogues by modifying either the alcohol or the amine moiety with chiral precursors. The synthesis and study of stereoisomers are fundamental in medicinal chemistry, as different enantiomers or diastereomers of a compound can exhibit distinct biological activities.

Introducing Chiral Centers:

Via the Alcohol Moiety: Replacing achiral isobutanol with a chiral alcohol during the synthesis will produce diastereomeric or enantiomeric carbamates. For example, using (R)-sec-butanol or (S)-sec-butanol would result in the corresponding chiral carbamates.

Via the Amine Moiety: Similarly, using a chiral amine instead of 3,4-dimethoxyaniline would introduce a stereocenter.

Asymmetric Synthesis: Modern synthetic methods allow for the enantioselective synthesis of carbamates, providing access to specific stereoisomers with high purity. ukzn.ac.za

Catalytic Asymmetric Synthesis: Copper-catalyzed reactions have been developed for the asymmetric ring-opening of cyclic diaryliodoniums with CO₂ and amines, yielding axially chiral carbamates with high enantioselectivity. rsc.orgrsc.org

Asymmetric Rearrangements: The asymmetric 1,2-carbamoyl rearrangement of lithiated chiral carbamates has been investigated to produce α-hydroxy amide derivatives with excellent diastereoselectivity, demonstrating a pathway to control stereochemistry in carbamate-related structures. nih.gov

Table 4: Examples of Stereoisomeric Analogues

| Chiral Precursor Used | Resulting Analogue | Type of Isomerism |

| (R)-sec-Butanol | (R)-sec-Butyl (3,4-dimethoxyphenyl)carbamate | Enantiomer (if paired with S-form) |

| (S)-sec-Butanol | (S)-sec-Butyl (3,4-dimethoxyphenyl)carbamate | Enantiomer (if paired with R-form) |

| (R)-1-Phenylethanamine | Isobutyl ((R)-1-phenylethyl)carbamate | Enantiomer (if paired with S-form) |

| L-Valinol (chiral amino alcohol) | Chiral Oxazolidine Carbamate | Diastereomers possible upon reaction |

These synthetic explorations are vital for understanding the three-dimensional structural requirements for the activity of this class of compounds.

Advanced Analytical Method Development for Detection and Quantification

Chromatographic Separations

Chromatographic techniques are powerful tools for the separation, identification, and quantification of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly well-suited for the analysis of carbamates like isobutyl (3,4-dimethoxyphenyl)carbamate.

HPLC is a versatile and widely used technique for the analysis of carbamate (B1207046) compounds. A reverse-phase HPLC method with UV detection is a primary approach for the quantification of this compound.

Method Development and Optimization:

A suitable HPLC method involves a C18 stationary phase, which provides good retention and separation for moderately polar compounds like this compound. The mobile phase composition is a critical parameter to optimize. A gradient elution with a mixture of acetonitrile (B52724) and water is often effective. The gradient can be programmed to start with a lower concentration of acetonitrile to retain the analyte on the column and gradually increase the acetonitrile concentration to elute the compound. The flow rate is typically maintained around 1.0 mL/min for a standard 4.6 mm internal diameter column.

UV detection is appropriate due to the presence of the aromatic ring in the molecule. The wavelength of maximum absorbance (λmax) for the 3,4-dimethoxyphenyl group would provide the highest sensitivity. This is typically in the range of 270-280 nm. For method validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) must be established.

Hypothetical HPLC Parameters:

Below is a table with hypothetical HPLC parameters for the analysis of this compound.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 275 nm |

| Retention Time | ~12.5 min |

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. While carbamates can be thermally labile, with appropriate derivatization or direct injection using a cool on-column inlet, GC-MS can be successfully employed.

Method Development and Optimization:

For GC-MS analysis, a low-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable. The oven temperature program should be optimized to ensure good separation from other matrix components and a reasonable analysis time. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the analyte.

Electron ionization (EI) is a common ionization technique in GC-MS. The resulting mass spectrum will show a molecular ion peak and characteristic fragment ions. The fragmentation pattern of this compound would likely involve cleavage of the carbamate bond and fragmentation of the isobutyl and dimethoxyphenyl groups. Selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity by monitoring specific fragment ions.

Hypothetical GC-MS Parameters:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C (Splitless mode) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-400 |

| Hypothetical Fragments | Molecular ion, and fragments corresponding to the loss of isobutylene, and cleavage at the carbamate linkage. |

If this compound is synthesized as a chiral molecule, the separation of its enantiomers is essential. Chiral chromatography is the most effective method for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including carbamates. nih.gov

Method Development and Optimization:

The selection of the appropriate chiral column is the most critical step. Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are often successful in resolving enantiomers of carbamate-containing compounds. orochem.comchromatographyonline.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of the modifier is optimized to achieve the best resolution and retention times.

Hypothetical Chiral HPLC Parameters:

| Parameter | Value |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Injection Vol. | 5 µL |

| Detector | UV at 275 nm |

| Hypothetical Runtimes | Enantiomer 1: ~8.2 min; Enantiomer 2: ~9.5 min |

Electrochemical Sensing Methods for Carbamates

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of carbamates. These methods are based on the electrochemical oxidation or reduction of the analyte at the surface of a modified electrode. nih.gov

Principle and Electrode Modification:

The electrochemical detection of carbamates can be achieved directly or indirectly. Direct detection involves the oxidation of the carbamate functional group or the aromatic ring at a high potential. researchgate.netresearchgate.net However, this can sometimes lead to electrode fouling. researchgate.net An indirect method involves the alkaline hydrolysis of the carbamate to an alcohol (in this case, 3,4-dimethoxyphenol), which can then be detected at a lower potential. researchgate.netresearchgate.net

To enhance sensitivity and selectivity, the working electrode is often modified with nanomaterials such as carbon nanotubes, graphene, or metallic nanoparticles. nih.govvub.be These modifications increase the electrode surface area and improve the electron transfer kinetics. For instance, a glassy carbon electrode modified with multi-walled carbon nanotubes could be used.

Hypothetical Electrochemical Parameters:

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode modified with Multi-walled Carbon Nanotubes |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Technique | Differential Pulse Voltammetry (DPV) |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Potential Range | +0.4 V to +1.2 V |

| Pulse Amplitude | 50 mV |

| Scan Rate | 20 mV/s |

| Hypothetical Peak | ~ +0.85 V (corresponding to the oxidation of the 3,4-dimethoxyphenyl moiety) |

Future Directions in Isobutyl 3,4 Dimethoxyphenyl Carbamate Research

Exploration of Sustainable and Atom-Economical Synthesis Strategies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For isobutyl (3,4-dimethoxyphenyl)carbamate, future research will likely focus on moving away from traditional routes that may involve hazardous reagents like phosgene (B1210022). ionike.com Sustainable strategies emphasize high atom economy, the use of renewable feedstocks, and the reduction of waste.

One promising direction is the utilization of carbon dioxide (CO₂) as a C1 source. nih.govorganic-chemistry.org Direct carboxylation of 3,4-dimethoxyaniline (B48930) with CO₂ followed by reaction with isobutanol or an isobutyl halide presents a greener alternative. acs.orgorganic-chemistry.org This approach, while challenging due to the thermodynamic stability of CO₂, can be facilitated by novel catalytic systems and optimized reaction conditions. nih.gov

Another atom-economical route involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as a phosgene substitute. ionike.comresearchgate.net The reaction of 3,4-dimethoxyaniline with DMC in the presence of a suitable catalyst could yield the corresponding methyl carbamate (B1207046), which can then undergo transesterification with isobutanol to form the desired product. This method avoids the formation of corrosive byproducts like HCl. ionike.com Research could focus on optimizing a one-pot synthesis from the amine, DMC, and isobutanol.

The principles of green chemistry also encourage the use of safer, renewable solvents or even solvent-free conditions. mdpi.com Exploring deep eutectic solvents (DESs) or performing the synthesis under neat conditions could significantly reduce the environmental impact. nih.govuantwerpen.be

A potential sustainable synthesis is outlined below:

Scheme 1: Proposed Sustainable Synthesis of this compound3,4-Dimethoxyaniline + CO₂ + Isobutyl Bromide Catalyst→ this compound

This reaction, catalyzed by an appropriate system (e.g., cesium carbonate and a phase-transfer catalyst), would offer a direct and more sustainable pathway. acs.org

Investigation of Novel Catalytic Systems for Carbamate Transformations

Catalysis is at the heart of efficient and selective chemical synthesis. For this compound, future research will undoubtedly explore novel catalytic systems to improve reaction rates, yields, and selectivities under milder conditions.

Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Lanthanum-based catalysts, for instance, have shown promise in the atom-economy synthesis of N-substituted carbamates from urea (B33335) derivatives and dimethyl carbonate. ionike.com Similarly, zinc-based catalysts, including polymer-bound zinc complexes and graphene oxide-based zinc composites, have been effective for CO₂ fixation in carbamate synthesis under benign conditions. acs.orgnih.gov The application of these solid-supported catalysts to the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Homogeneous catalysis also continues to evolve. Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been used to promote carbamate synthesis from CO₂ and amines, offering a metal-free alternative. organic-chemistry.orgacs.org Research into more sophisticated organocatalytic systems could enhance the efficiency of this transformation for sterically demanding or electronically varied substrates. Additionally, transition metal catalysts, such as those based on palladium, copper, or nickel, are known to facilitate various carbonylation and cross-coupling reactions that can be adapted for carbamate synthesis. nih.govresearchgate.netresearchgate.net

The table below summarizes potential catalytic systems for investigation.

| Catalyst Type | Example Catalyst | Potential Reaction | Key Advantages |

| Heterogeneous | La/SiO₂ | Transesterification with DMC | Recyclable, high surface area. ionike.com |

| Heterogeneous | Graphene Oxide-Zinc Composite | Direct synthesis from CO₂ | Environmentally benign conditions. nih.gov |

| Homogeneous | Ytterbium Triflate (Yb(OTf)₃) | Reaction with DMC | High yields for aromatic amines. researchgate.net |

| Organocatalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Direct synthesis from CO₂ and an alkyl halide | Metal-free, mild conditions. organic-chemistry.orgacs.org |

| Transition Metal | PdCl₂(dppf) | Suzuki-type coupling with boronic esters | Broad substrate scope. nih.gov |

Future work would involve screening these and other novel catalysts to identify the optimal system for the synthesis of this compound, potentially leading to milder reaction conditions and improved yields.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization. Advanced spectroscopic techniques offer the potential for real-time, in-situ monitoring of the synthesis of this compound. This allows for precise control over reaction parameters and can help identify transient intermediates, leading to a more complete mechanistic picture.

Time-resolved infrared (TRIR) spectroscopy is a powerful tool for tracking changes in vibrational modes during a reaction. numberanalytics.com For the synthesis of this compound, TRIR could monitor the disappearance of the N-H stretching vibrations of the starting amine and the appearance of the characteristic carbonyl (C=O) stretch of the carbamate product around 1700-1730 cm⁻¹. This would provide real-time data on reaction progress and kinetics.

Two-dimensional infrared (2D-IR) spectroscopy can offer even more detailed insights into molecular interactions and structural dynamics as the reaction proceeds. numberanalytics.com Hyphenated techniques, such as coupling high-performance liquid chromatography with IR or mass spectrometry (HPLC-IR/MS), would allow for the separation and identification of reactants, products, and any byproducts in the reaction mixture over time.

Furthermore, the development of specific fluorescent probes could enable highly sensitive reaction monitoring. A probe could be designed to react with a starting material or a byproduct, causing a change in its fluorescence signal that correlates with the progress of the carbamate formation. nih.govrsc.org For instance, a probe that is quenched by the starting amine (3,4-dimethoxyaniline) would show an increase in fluorescence as the amine is consumed. Near-infrared (NIR) fluorogenic probes are particularly advantageous for their potential use in complex media due to reduced background interference. nih.govacs.org

The integration of these advanced monitoring techniques into the study of this compound synthesis will facilitate rapid optimization and provide fundamental insights into the reaction mechanism.

Integration of Machine Learning in Carbamate Synthesis Design and Optimization

The complexity of chemical reactions, with their numerous variables (catalyst, solvent, temperature, concentration), makes traditional one-variable-at-a-time optimization a laborious process. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate chemical discovery and process development. northwestern.eduarxiv.org

For the synthesis of this compound, ML algorithms can be trained on existing datasets of carbamate synthesis reactions. nih.gov By inputting information on various reactants, catalysts, and conditions, a trained model could predict the optimal parameters to maximize the yield and selectivity for this specific target molecule. This predictive power can significantly reduce the number of experiments required, saving time and resources.

One can envision an active learning framework where an ML model suggests a set of initial reaction conditions. arxiv.org These experiments are then performed, and the results are fed back into the model, which learns and suggests the next, improved set of conditions. This closed-loop optimization can rapidly identify the ideal synthetic protocol.

Generative AI models could also be employed to design novel synthetic routes to this compound that a human chemist might not consider. nih.gov By learning the rules of chemical reactivity from vast reaction databases, these models can propose innovative and potentially more efficient pathways. For example, an AI could be tasked with finding the most sustainable and cost-effective synthesis route from commercially available starting materials, taking into account factors like atom economy and catalyst cost.

The synergy between high-throughput experimentation, automated robotic platforms, and ML algorithms promises to revolutionize the way carbamate synthesis is approached, enabling the rapid and efficient optimization of the production of molecules like this compound. arxiv.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of isobutyl (3,4-dimethoxyphenyl)carbamate to achieve high yield and purity?

- Methodological Answer : Utilize rhodium-based catalysts (e.g., (nbd)Rh⁺[ɳ⁶-C₆H₅B–(C₆H₅)₃]) for polymerization, as demonstrated in polyacetylene synthesis. Reaction conditions such as catalyst loading (0.5–1.0 mol%) and temperature (60–80°C) significantly influence yield. For molecular weight enhancement, additives like menthol can increase polymer chain length . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) ensures removal of unreacted monomers.

Q. What analytical techniques are recommended to characterize the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy (¹H and ¹³C) to confirm methoxy (-OCH₃) and carbamate (-OCONH-) functional groups.

- FTIR for detecting carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-O stretching (~1250 cm⁻¹).

- Gel Permeation Chromatography (GPC) to determine molecular weight (range: 13,900–18,400 g/mol) and polydispersity .

- HPLC with C18 columns for purity assessment, using acetonitrile/water mobile phases (60:40 v/v) at 1.0 mL/min flow rate .

Q. How should researchers assess the chemical stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 6–12 months. Monitor degradation via:

- Thermogravimetric Analysis (TGA) to evaluate thermal stability (melting point: 103–106°C; decomposition above 250°C) .

- UV-Vis spectroscopy to detect oxidation of methoxy groups.

- LC-MS to identify degradation products (e.g., demethylated derivatives or carbamate hydrolysis products).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this carbamate derivative?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing methoxy groups with hydroxyl or halogens). Compare bioactivity using:

- Enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity).

- Cellular uptake studies (e.g., fluorescence-tagged derivatives in cancer cell lines).

- Reference structurally similar compounds like caffeic acid (3,4-dihydroxyphenyl group) to evaluate substituent effects on antioxidant or anti-inflammatory activity .

Q. How can contradictions in polymerization yields be resolved when using different catalysts or reaction conditions?

- Methodological Answer : Systematically vary parameters:

- Catalyst type : Rhodium vs. palladium catalysts (e.g., Pd(OAc)₂) may alter reaction kinetics.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance carbamate solubility but may reduce catalyst efficiency.

- Additives : Menthol increases molecular weight in rhodium-catalyzed systems by stabilizing helical conformations .

- Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) and interactions.

Q. What computational approaches are effective for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) to model binding to receptors (e.g., G-protein-coupled receptors).

- Molecular dynamics simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models incorporating descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to predict bioavailability .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported molecular weights for polymers derived from this carbamate?

- Methodological Answer : Discrepancies may arise from:

- Polymerization termination mechanisms : Chain transfer agents (e.g., thiols) reduce molecular weight.

- Catalyst aging : Rhodium catalysts degrade over time, leading to lower yields.

- Validation : Cross-validate GPC results with MALDI-TOF MS for absolute molecular weight determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.